molecular formula C10H18O2 B2646430 1-Tert-butylcyclopentane-1-carboxylic acid CAS No. 67732-08-5

1-Tert-butylcyclopentane-1-carboxylic acid

Cat. No.: B2646430
CAS No.: 67732-08-5
M. Wt: 170.252
InChI Key: MCNBSOUNKZZLBI-UHFFFAOYSA-N
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Description

1-Tert-butylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is characterized by a cyclopentane ring substituted with a tert-butyl group and a carboxylic acid group. This compound is known for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the tert-butylation of cyclopentane carboxylic acid. This can be achieved by reacting cyclopentane carboxylic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

    Substitution: The tert-butyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Tert-butylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-Tert-butylcyclopentane-1-carboxylic acid can be compared with other similar compounds such as:

    Cyclopentane carboxylic acid: Lacks the tert-butyl group, resulting in different reactivity and properties.

    1-Tert-butylcyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in steric effects and reactivity.

    1-Tert-butylcyclopentane-1-methanol: Has a hydroxyl group instead of a carboxylic acid group, affecting its chemical behavior and applications.

The unique combination of the tert-butyl group and the cyclopentane ring in this compound provides distinct steric and electronic properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-tert-butylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2,3)10(8(11)12)6-4-5-7-10/h4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBSOUNKZZLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67732-08-5
Record name 1-tert-butylcyclopentane-1-carboxylic acid
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